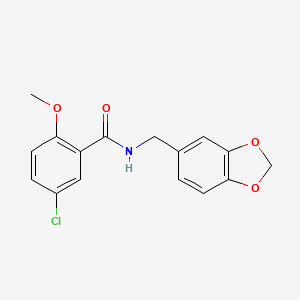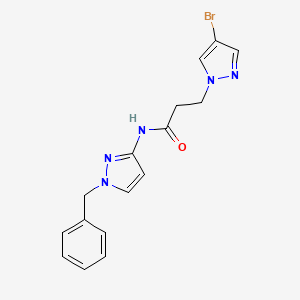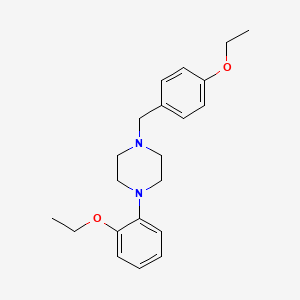![molecular formula C14H20N2O3 B5763984 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5763984.png)
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-viral agent. In one study, 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine was found to inhibit the growth of cancer cells by inducing apoptosis. Another study showed that 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been shown to have anti-viral activity against the influenza virus.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects. In one study, 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine was found to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage. 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has also been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. Additionally, 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been shown to have neuroprotective effects by reducing the production of inflammatory mediators in the brain.
Advantages and Limitations for Lab Experiments
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has several advantages for use in lab experiments, including its high purity and stability. 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Future Directions
There are several future directions for research on 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine. One area of interest is the development of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine as a potential anti-cancer agent. Further studies are needed to determine the optimal dosage and administration of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine for cancer treatment. Another area of interest is the potential use of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine needs to be further elucidated to better understand its therapeutic potential.
Synthesis Methods
1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine has been synthesized through various methods, including the reaction of 4-methoxyphenol with chloroacetyl chloride, followed by reaction with methylpiperazine. Another method involves the reaction of 4-methoxyphenol with acetic anhydride, followed by reaction with methylpiperazine. These methods have been optimized to produce high yields of 1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine with purity suitable for scientific research.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-15-7-9-16(10-8-15)14(17)11-19-13-5-3-12(18-2)4-6-13/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPAUQFOFJJUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)



![2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone](/img/structure/B5763949.png)
![N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763962.png)
![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)

![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)
![N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)propanamide](/img/structure/B5763997.png)

![4-[3-(benzyloxy)benzyl]thiomorpholine](/img/structure/B5764013.png)